B1192556 DFP-11207

DFP-11207

Cat. No.: B1192556
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DFP-11207 is a n orally available thymidylate synthase (TS) inhibitor with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits TS. This reduces thymine nucleotide synthesis, inhibits DNA synthesis and cell division, causes DNA damage and leads to tumor cell apoptosis. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

Scientific Research Applications

Thymidylate Synthase Inhibition

DFP-11207 is an orally available inhibitor of thymidylate synthase (TS), demonstrating potential antineoplastic activity. Its mechanism involves binding to and inhibiting TS, which leads to reduced thymine nucleotide synthesis, impaired DNA synthesis and cell division, eventual DNA damage, and tumor cell apoptosis. TS's role in converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dT MP) is critical in this process (Qeios, 2020).

Phase I Study in Solid Tumors

A Phase I study of this compound in patients with advanced solid tumors showed its potential as a substitute for 5-FU, capecitabine, or S-1 in combination treatment regimens. The study highlighted this compound's favorable pharmacokinetics, low gastrointestinal and myelosuppressive toxicity, and therapeutic efficacy, with patients exhibiting stable disease in certain cases (Ajani et al., 2019).

Antimetabolite Development

This compound has been developed as a novel fluoropyrimidine to reduce 5-fluorouracil (5-FU)-induced toxicities without compromising antitumor activity. Its composition includes EM-FU (a precursor form of 5-FU), CDHP (an inhibitor of 5-FU degradation), and citrazinic acid (CTA; an inhibitor of 5-FU phosphorylation). This combination has shown promising preclinical and clinical profiles, indicating potential for further development in treating gastrointestinal cancers (Fukushima et al., 2017).

Corrosion Detection

In an unrelated application, digital fringe projection (DFP) techniques, not specifically linked to this compound, have been developed for the detection and quantitative evaluation of corrosion on engineering structures. This illustrates the diverse applications of DFP techniques in fields beyond biomedicine (Huang et al., 1999).

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DFP11207;  DFP-11207;  DFP 11207.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.